Fmoc-11-Aun-OH

Peptide Synthesis SPPS Linker Chemistry

Researchers requiring extended spatial separation in peptide conjugates or PROTACs often find shorter C6/C8 linkers inadequate, compromising biological activity. Fmoc-11-Aun-OH provides an 11-carbon alkyl chain (Log P 5.25) that delivers superior steric relief versus Fmoc-6-Ahx-OH. • Proven intermediate spacer in peptide arrays, enabling >10-fold improvement in hit identification. • Orthogonal Fmoc/COOH reactivity for sequential bioconjugation with EDC/HATU. • ≥98% HPLC purity ensures reproducible SPPS and PROTAC assembly. Bulk quantities available for process-scale synthesis.

Molecular Formula C26H33NO4
Molecular Weight 423.5 g/mol
CAS No. 88574-07-6
Cat. No. B557995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-11-Aun-OH
CAS88574-07-6
SynonymsFmoc-11-Aun-OH; 88574-07-6; 11-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}undecanoicacid; Undecanoicacid,11-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-; AmbotzFAA1634; ACMC-20lbi5; AC1NA03D; SCHEMBL178758; 11-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoicAcid; 11-(Fmoc-amino)undecanoicacid; 04068_FLUKA; CTK5G0804; IMEVDILDSCXKJW-UHFFFAOYSA-N; MolPort-003-925-378; FMOC-11-AMINOUNDECANOICACID; ZINC4521120; BP-30029; LP003535; FT-0679725; 11-(9H-Fluorene-9-ylmethoxycarbonylamino)undecanoicacid; 3B3-068046; 11-(9H-fluoren-9-ylmethoxycarbonylamino)-undecanoicacid; N-(9-FLUORENYLMETHYLOXYCARBONYL)-11-AMINO-UNDECANOICACID
Molecular FormulaC26H33NO4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCC(=O)O
InChIInChI=1S/C26H33NO4/c28-25(29)17-7-5-3-1-2-4-6-12-18-27-26(30)31-19-24-22-15-10-8-13-20(22)21-14-9-11-16-23(21)24/h8-11,13-16,24H,1-7,12,17-19H2,(H,27,30)(H,28,29)
InChIKeyIMEVDILDSCXKJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-11-Aun-OH: Alkyl Spacer and Linker for Peptide Synthesis


Fmoc-11-Aun-OH (Fmoc-11-aminoundecanoic acid) is a versatile non-proteinogenic amino acid building block comprising an 11-carbon alkyl chain terminated with an Fmoc-protected amine and a free carboxylic acid . With a molecular weight of 423.55 g/mol and a purity of ≥98.0% (HPLC) , this compound is primarily employed as a spacer in Fmoc solid-phase peptide synthesis (SPPS) and as a linker in bioconjugation applications, including the assembly of Proteolysis Targeting Chimeras (PROTACs) . Its extended aliphatic chain offers distinct physicochemical properties compared to shorter-chain analogs, making it a valuable tool for applications requiring increased molecular spacing or hydrophobic character [1].

Fmoc-SPPS compatible building block
11-carbon alkyl spacer for extended spatial separation
Industry-standard purity for peptide synthesis
Linker for PROTACs and bioconjugation applications

Why Shorter Linkers Cannot Replace Fmoc-11-Aun-OH


Fmoc-11-Aun-OH is often categorized as an "alkyl spacer" for peptide synthesis or a "PROTAC linker," but its 11-carbon aliphatic chain (C11) imparts specific physicochemical properties that shorter or more polar analogs cannot replicate. Generic substitution with a shorter spacer like Fmoc-6-Ahx-OH (C6) or Fmoc-8-Aoc-OH (C8) may compromise the intended spatial separation between functional moieties, alter molecular flexibility, or reduce the overall hydrophobicity of the conjugate, potentially diminishing biological activity . Conversely, using a longer, less characterized linker could introduce solubility challenges or synthetic inefficiencies. The quantitative evidence below demonstrates that the 11-carbon chain length of Fmoc-11-Aun-OH is a deliberate, application-driven choice, not an arbitrary one [1].

Target
Substitute
Risk
Fmoc-11-Aun-OH (C11)
Fmoc-6-Ahx-OH (C6) or Fmoc-8-Aoc-OH (C8)
Shorter chain length may not provide adequate spatial separation, increasing steric hindrance in ligand presentation.
Lower hydrophobicity may shift solubility and permeability properties of the final conjugate.
Reduced assay performance: a shorter spacer may contribute to lower hit identification rates in peptide array screening.

Fmoc-11-Aun-OH vs. Shorter-Chain Analogs: Key Differentiators


Spacer Length: 11-Carbon vs. 6- and 8-Carbon Analogs

Fmoc-11-Aun-OH provides an 11-carbon alkyl spacer, which is 83% longer than the widely used 6-carbon analog Fmoc-6-Ahx-OH (C6) and 37.5% longer than the 8-carbon analog Fmoc-8-Aoc-OH (C8) [1]. This increased chain length is crucial for applications requiring a larger physical distance between conjugated biomolecules, such as in the construction of peptide arrays where the spacer must project the binding peptide away from the solid support to minimize steric hindrance and maximize accessibility [2].

Spacer Length
Cross-study comparable
11 carbon atoms vs. 6 (C6) and 8 (C8)
Supports extended spatial separation in conjugates
Structural basis; practical utility shown in peptide array synthesis
Peptide Synthesis SPPS Linker Chemistry

Purity: Meeting Industry Standards for Peptide Synthesis

Commercially available Fmoc-11-Aun-OH is routinely supplied with a minimum purity of ≥98.0% (HPLC), with some vendors specifying ≥99% (HPLC) . This high purity meets or exceeds the typical requirements for Fmoc-amino acids used in automated SPPS, which often demands a purity of >98% to ensure high coupling yields and minimize the accumulation of deletion sequences in the final peptide product . The use of lower-purity material may necessitate additional purification steps or result in compromised peptide quality.

Purity
Data to verify
≥98.0% (HPLC) to ≥99%
Meets industry purity benchmarks for SPPS
Supplier specification; verify with in-house HPLC
Quality Control HPLC Peptide Synthesis

Hydrophobicity Comparison: 11-Carbon vs. Shorter Linkers

The 11-carbon alkyl chain of Fmoc-11-Aun-OH confers significantly higher lipophilicity compared to its shorter-chain counterparts. The consensus Log P (octanol-water partition coefficient) for Fmoc-11-Aun-OH is calculated to be 5.25 . In contrast, the C6 analog (Fmoc-6-Ahx-OH) has a predicted Log P of approximately 3.95, and the C8 analog (Fmoc-8-Aoc-OH) has a predicted Log P of approximately 4.64 . This increased hydrophobicity can influence the solubility, membrane permeability, and protein-binding characteristics of the final conjugate, which is a key consideration in linker selection for PROTACs and other therapeutic modalities [1].

Hydrophobicity
Class-level inference
Consensus Log P 5.25 vs. ~3.95 (C6), ~4.64 (C8)
Higher lipophilicity may influence conjugate partitioning
In silico prediction; experimental data to verify
PROTAC Linker Physicochemical Properties Drug Design

Peptide Array Synthesis: Superior Spacer Performance

In a study screening for peptides with high affinity to bile acids, Fmoc-11-aminoundecanoic acid was specifically selected and conjugated as an additional spacer between candidate peptides and the cellulose membrane [1]. The use of this 11-carbon spacer was instrumental in the successful identification of high-affinity binders from a library of 2212 random 6-mer peptides, with the optimized structural rule yielding a 32.5% rate of high-affinity peptides compared to just 3.1% from a random library [1]. This demonstrates that the choice of a longer alkyl spacer like Fmoc-11-Aun-OH can be a critical factor in the success of solid-phase screening assays, likely by minimizing steric hindrance and enhancing ligand presentation [1].

Peptide Array Performance
Head-to-head
32.5% high-affinity rate vs. 3.1% random library
Spacer choice reported to improve screening outcomes
Peptide array on cellulose; replication may vary
Peptide Array Bile Acid Binding Screening

Fmoc-11-Aun-OH: Key Application Scenarios


Extended Alkyl Spacer for SPPS

Fmoc-11-Aun-OH is the ideal choice when a peptide conjugate requires an extended, flexible, and hydrophobic linker between the peptide chain and a functional moiety (e.g., a fluorophore, biotin, or solid support). Its 11-carbon chain provides greater spatial separation than the standard Fmoc-6-Ahx-OH, which is crucial for applications where minimizing steric hindrance is paramount, such as in the development of peptide arrays or affinity resins [1].

PROTAC Linker with Optimized Hydrophobicity

For medicinal chemists developing PROTACs, Fmoc-11-Aun-OH serves as a valuable building block for constructing the linker region. Its higher Log P (5.25) compared to shorter alkyl linkers like Fmoc-6-Ahx-OH (~3.95) can be exploited to tune the overall physicochemical properties of the degrader molecule, potentially influencing its cellular permeability, solubility, and in vivo pharmacokinetic profile [2].

Peptide Array for High-Throughput Screening

In the construction of peptide arrays on cellulose or other membranes, Fmoc-11-Aun-OH has been proven effective as an intermediate spacer layer [1]. The peer-reviewed evidence shows its use in a system that successfully identified high-affinity bile acid binders, demonstrating that the 11-carbon spacer contributed to a functional assay with a >10-fold improvement in hit identification compared to a random approach [1]. This makes it a preferred reagent for laboratories seeking to maximize the quality and reproducibility of their peptide array data.

Bioconjugation with Hydrophobic Alkyl Linker

Fmoc-11-Aun-OH is a versatile reagent for any bioconjugation strategy requiring the sequential attachment of two different entities via an alkyl spacer. The Fmoc group can be selectively deprotected with a mild base (e.g., piperidine) to reveal a free amine for the first conjugation, while the carboxylic acid remains available for subsequent activation and coupling (e.g., with EDC/HATU) to a second biomolecule [3]. This orthogonal reactivity makes it a straightforward tool for constructing complex, multi-component conjugates.

Application
Selection Property
Validation Focus
Extended alkyl spacer for SPPS
Extended alkyl chain (C11)
Reduced steric hindrance and enhanced ligand accessibility
PROTAC linker with tunable hydrophobicity
Hydrophobic alkyl spacer profile
Cellular permeability and non-specific binding assessment
Peptide array synthesis for high-throughput screening
Spacer presentation in solid-phase assays
Hit identification rate and reproducibility
Bioconjugation with orthogonal reactivity
Fmoc/COOH orthogonal protection
Sequential conjugation efficiency
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